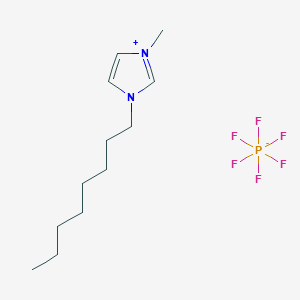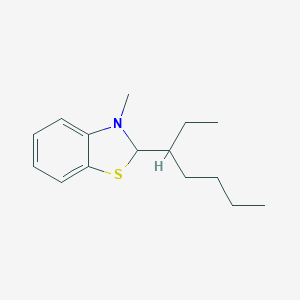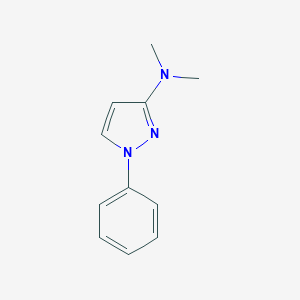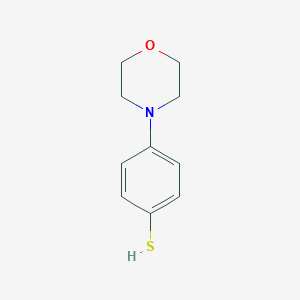
11alpha, 12alpha-Epoxyoleanolic lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11alpha, 12alpha-Epoxyoleanolic lactone is a natural triterpenoid compound found in various plant species, including the popular medicinal herb, Salvia miltiorrhiza. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Biogenetic Implications
- Adenanthusone , a new ursane-type nortriterpenoid similar to 11alpha, 12alpha-Epoxyoleanolic lactone, was isolated from Isodon adenanthus. This discovery has implications for understanding the biogenesis of nortriterpenes (Xiang et al., 2004).
Antiproliferative and Differentiation Effects
- Triterpenoids structurally related to 11alpha, 12alpha-Epoxyoleanolic lactone showed significant antiproliferative effects and induced differentiation in human leukemia HL-60 cells (Wang et al., 2006).
New Compounds Discovery
- New sesquiterpene lactones were discovered in various plants, such as Helianthus petiolaris, which have structural similarities to 11alpha, 12alpha-Epoxyoleanolic lactone. These discoveries add to the diversity of naturally occurring compounds (Meragelman et al., 1998).
Bioactive Compounds Transformation
- Biotransformation of steroidal lactones, including compounds similar to 11alpha, 12alpha-Epoxyoleanolic lactone, using Rhizopus stolonifer, has shown to produce new metabolites with potential bioactivity (Choudhary et al., 2009).
Triterpenes and Sesquiterpene Lactones Analysis
- Studies have identified various triterpenes and sesquiterpene lactones from plants like Cyclolepis genistoides, providing valuable insights into the chemical diversity and potential applications of these compounds (Heluani et al., 1997).
Anti-Plasmodial and Cytotoxic Activities
- Sesquiterpene lactones from Vernoniopsis caudata, structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, exhibited potent anti-plasmodial activity and considerable cytotoxicity, highlighting their therapeutic potential (Ramanandraibe et al., 2005).
Influence on Cellular Cytotoxicity
- The cytotoxicity of sesquiterpene lactones like helenalin and derivatives, akin to 11alpha, 12alpha-Epoxyoleanolic lactone, against KB cells was studied, offering insights into their biological activities and potential therapeutic applications (Heilmann et al., 2001).
Glycosides Discovery in Arnica
- Research on Arnica longifolia revealed sesquiterpene lactone glycosides, including compounds structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, expanding the understanding of naturally occurring lactone compounds (Passreiter et al., 1999).
Antimicrobial Activity of Sesquiterpene Lactones
- Sesquiterpene lactones from Centaurea pullata, structurally related to 11alpha, 12alpha-Epoxyoleanolic lactone, showed significant antimicrobial activities against various bacteria and fungi (Djeddi et al., 2007).
Guaianolides Investigation
- Studies on plants like Amphoricarpos neumayeri have led to the isolation of guaianolides, which are structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, providing more insights into the chemical variety of sesquiterpene lactones (Djordjevic et al., 2004).
Eigenschaften
CAS-Nummer |
19897-41-7 |
|---|---|
Produktname |
11alpha, 12alpha-Epoxyoleanolic lactone |
Molekularformel |
C30H46O4 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-9-hydroxy-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C30H46O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-22,31H,8-16H2,1-7H3/t17-,18+,19-,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
WBMXMSJTGDKFQT-DNWRIRKBSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C)O |
SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |
Kanonische SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



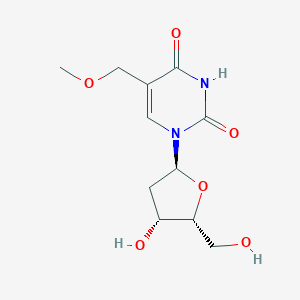
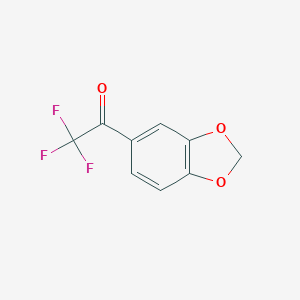
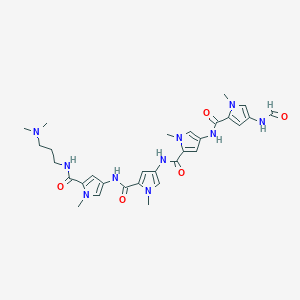
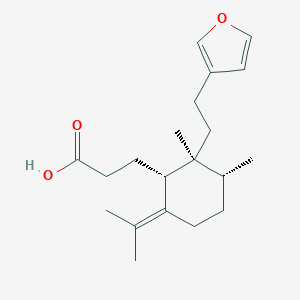
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
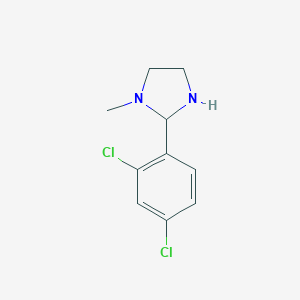
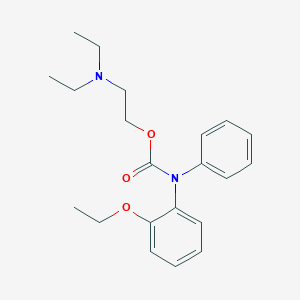
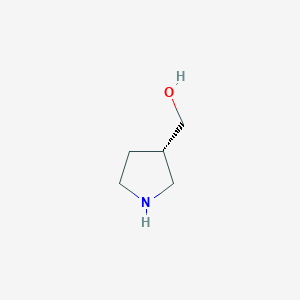
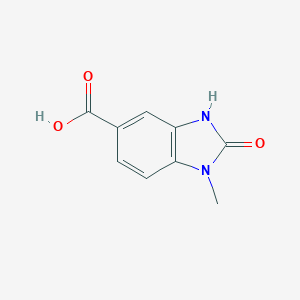
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
